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This comprehensive guide provides a detailed, evidence-based comparison of Augmentin

(amoxicillin/clavulanate) against other commonly prescribed antibiotics for the treatment of

infections caused by specific bacterial pathogens. Designed for researchers, scientists, and

drug development professionals, this document synthesizes data from head-to-head clinical

and in vitro studies to offer a clear perspective on the relative performance of these

antimicrobial agents.

Executive Summary
Augmentin, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor

clavulanate, is a widely utilized broad-spectrum antibacterial agent. Its efficacy is frequently

compared with other antibiotic classes, including cephalosporins, macrolides, and

fluoroquinolones. This guide delves into the comparative effectiveness of Augmentin against

key pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella

catarrhalis, Streptococcus pyogenes, and Escherichia coli. The comparisons are based on

quantitative data from clinical trials and in vitro susceptibility testing, with a focus on clinical

cure rates, bacteriological eradication, and Minimum Inhibitory Concentration (MIC) values.
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Section 1: Augmentin vs. Cefuroxime for
Respiratory Pathogens
Cefuroxime, a second-generation cephalosporin, is a common comparator for Augmentin in the

management of respiratory tract infections. The following data summarizes their performance

against key respiratory pathogens.

Table 1.1: Comparative In Vitro Activity (MIC90 in µg/mL)
of Augmentin and Cefuroxime

Pathogen
Amoxicillin/Clavulanate
(MIC90)

Cefuroxime (MIC90)

Streptococcus pneumoniae 2.0[1] 4.0[1]

Haemophilus influenzae 4.0[2] 8.0[2]

Moraxella catarrhalis ≤1[3] 4.0

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of

isolates.

Table 1.2: Clinical and Bacteriological Efficacy in Acute
Bacterial Sinusitis

Outcome Amoxicillin/Clavulanate Cefuroxime Axetil

Clinical Success Rate Equivalent to Cefuroxime
Equivalent to

Amoxicillin/Clavulanate

Bacteriological Eradication Not specified Not specified

Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)

Method: Broth microdilution MICs were determined for isolates of S. pneumoniae, H.

influenzae, and M. catarrhalis.
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Procedure: Serial twofold dilutions of the antimicrobial agents were prepared in 96-well

microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland turbidity

standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-

forming units (CFU)/mL. The plates were incubated at 35°C for 20-24 hours for S.

pneumoniae and M. catarrhalis, and in a CO2-enriched atmosphere for H. influenzae. The

MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible

growth.[1]

Clinical Trial in Acute Bacterial Sinusitis

Study Design: A multicenter, randomized, investigator-blinded study.

Patient Population: Patients with clinical and radiographic evidence of acute bacterial

sinusitis.

Treatment Regimen: Patients received either amoxicillin/clavulanate or cefuroxime axetil for

a specified duration.

Outcome Assessment: Clinical success was defined as the resolution or improvement of

signs and symptoms of sinusitis at the end of therapy. Bacteriological response was

assessed by follow-up cultures where feasible.

Mechanism of Action: β-Lactam Antibiotics
Both amoxicillin and cefuroxime are β-lactam antibiotics that inhibit bacterial cell wall synthesis.

Clavulanate in Augmentin protects amoxicillin from degradation by β-lactamase enzymes

produced by some bacteria.
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Mechanism of Action: β-Lactam Antibiotics
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Section 2: Augmentin vs. Azithromycin for
Respiratory Pathogens
Azithromycin, a macrolide antibiotic, is another common alternative for treating respiratory

infections. This section compares its efficacy against that of Augmentin.

Table 2.1: Comparative In Vitro Activity (MIC90 in µg/mL)
of Augmentin and Azithromycin

Pathogen
Amoxicillin/Clavulanate
(MIC90)

Azithromycin (MIC90)

Streptococcus pneumoniae 2.0 >256

Haemophilus influenzae 4.0[2] 2.0[4]

Moraxella catarrhalis ≤1[3] 0.25

Table 2.2: Clinical and Bacteriological Efficacy in
Pediatric Bronchiectasis Exacerbations

Outcome Amoxicillin/Clavulanate Azithromycin

Resolution of Exacerbation by

Day 21
84%[5] 84%[5]

Median Duration of

Exacerbation
10 days[5] 14 days[5]

Experimental Protocols
Clinical Trial in Pediatric Bronchiectasis

Study Design: A multicentre, double-blind, non-inferiority, randomised controlled trial.[6]

Patient Population: Children aged 1-19 years with radiographically proven bronchiectasis

unrelated to cystic fibrosis experiencing an exacerbation.[6]
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Treatment Regimen: Patients were randomly assigned to receive either oral amoxicillin-

clavulanate (22.5 mg/kg, twice daily) and a placebo or azithromycin (5 mg/kg per day) and a

placebo for 21 days.[6]

Outcome Assessment: The primary outcome was the resolution of the exacerbation, defined

as a return to baseline, by day 21.[6]

Mechanism of Action: Macrolide Antibiotics
Macrolides like azithromycin work by inhibiting bacterial protein synthesis.

Mechanism of Action: Macrolide Antibiotics
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Section 3: Augmentin vs. Clarithromycin for
Respiratory and Pharyngeal Pathogens
Clarithromycin is another macrolide antibiotic frequently used for respiratory and throat

infections.

Table 3.1: Comparative In Vitro Activity (MIC90 in µg/mL)
of Augmentin and Clarithromycin

Pathogen
Amoxicillin/Clavulanate
(MIC90)

Clarithromycin (MIC90)

Haemophilus influenzae ≤1[3] Resistant[3]

Moraxella catarrhalis Not specified Not specified

Streptococcus pyogenes No resistance observed
26% non-susceptible

isolates[7]

Table 3.2: Bacteriological Efficacy in Acute Group A
Streptococcal Tonsillopharyngitis

Outcome
Amoxicillin/Clavulanate (5
days)

Clarithromycin (5 days)

Bacteriological Eradication

Rate (Long-term)
83%[7][8]

74-83% (susceptible isolates)

[7][8]

Eradication of Clarithromycin-

resistant isolates
N/A 14-19%[7][8]

Experimental Protocols
Clinical Trial in Streptococcal Tonsillopharyngitis

Study Design: A randomized, open-label, parallel-group, multicenter study.[7]

Patient Population: 626 children (2-16 years old) with tonsillopharyngitis.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC89189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC89189/
https://ir.lib.uth.gr/xmlui/handle/11615/33506
https://ir.lib.uth.gr/xmlui/handle/11615/33506
https://www.researchgate.net/publication/8352342_Two_Dosages_of_Clarithromycin_for_Five_Days_AmoxicillinClavulanate_for_Five_Days_or_Penicillin_V_for_Ten_Days_in_Acute_Group_A_Streptococcal_Tonsillopharyngitis
https://ir.lib.uth.gr/xmlui/handle/11615/33506
https://www.researchgate.net/publication/8352342_Two_Dosages_of_Clarithromycin_for_Five_Days_AmoxicillinClavulanate_for_Five_Days_or_Penicillin_V_for_Ten_Days_in_Acute_Group_A_Streptococcal_Tonsillopharyngitis
https://ir.lib.uth.gr/xmlui/handle/11615/33506
https://www.researchgate.net/publication/8352342_Two_Dosages_of_Clarithromycin_for_Five_Days_AmoxicillinClavulanate_for_Five_Days_or_Penicillin_V_for_Ten_Days_in_Acute_Group_A_Streptococcal_Tonsillopharyngitis
https://ir.lib.uth.gr/xmlui/handle/11615/33506
https://ir.lib.uth.gr/xmlui/handle/11615/33506
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Regimen: Patients received either clarithromycin (15 or 30 mg/kg/day twice daily

for 5 days), amoxicillin/clavulanate (43.8/6.2 mg/kg/day twice daily for 5 days), or penicillin V

for 10 days.[7]

Outcome Assessment: Bacteriological efficacy was determined by follow-up throat cultures at

4-8 and 21-28 days post-therapy.[7]

Section 4: Augmentin vs. Ciprofloxacin for
Uropathogens
Ciprofloxacin, a fluoroquinolone antibiotic, is often used for urinary tract infections (UTIs). This

section compares its efficacy against Augmentin for uropathogenic E. coli.

Table 4.1: Comparative In Vitro Susceptibility of
Uropathogenic E. coli

Antibiotic Resistance Rate

Amoxicillin/Clavulanate 63.3%[9]

Ciprofloxacin 53.3%[9]

Table 4.2: Clinical and Microbiological Efficacy in
Uncomplicated Cystitis in Women

Outcome
Amoxicillin/Clavulanate (3-
day regimen)

Ciprofloxacin (3-day
regimen)

Clinical Cure Rate 58%[10][11] 77%[10][11]

Microbiological Cure Rate (at 2

weeks)
76%[10][11] 95%[10][11]

Experimental Protocols
Clinical Trial in Uncomplicated Cystitis

Study Design: A randomized, single-blind treatment trial.[10][11][12]
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Patient Population: 370 women, aged 18 to 45 years, with symptoms of acute uncomplicated

cystitis and a positive urine culture.[10][11][12]

Treatment Regimen: Patients were randomly assigned to receive either amoxicillin-

clavulanate (500 mg/125 mg twice daily) or ciprofloxacin (250 mg twice daily) for 3 days.[10]

[11][12]

Outcome Assessment: The primary outcome was clinical cure. Secondary outcomes

included microbiological cure at a 2-week follow-up visit.[10][11]

Mechanism of Action: Fluoroquinolone Antibiotics
Fluoroquinolones like ciprofloxacin inhibit bacterial DNA synthesis.

Mechanism of Action: Fluoroquinolone Antibiotics
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This guide provides a comparative overview of Augmentin against several key antibiotics for

specific pathogens. The data presented highlights the nuanced differences in efficacy, which

are often dependent on the pathogen, site of infection, and local resistance patterns. For

respiratory pathogens, Augmentin demonstrates robust activity, particularly against β-

lactamase producing strains. In the context of uncomplicated UTIs, ciprofloxacin showed

superior efficacy in the cited study. The choice of antibiotic should always be guided by local

susceptibility data, clinical context, and patient-specific factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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